molecular formula C19H23N5O2 B2623638 3,7-dimethyl-1-(4-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 919020-22-7

3,7-dimethyl-1-(4-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2623638
CAS RN: 919020-22-7
M. Wt: 353.426
InChI Key: PDBQPVMDZQHZNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-dimethyl-1-(4-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as DMMPD, is a synthetic compound that belongs to the class of purine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

3,7-dimethyl-1-(4-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to be a potent and selective antagonist of adenosine A1 receptors, which are involved in the regulation of neurotransmitter release and synaptic plasticity. This compound has also been shown to modulate the activity of ion channels and transporters, which play a crucial role in neuronal signaling.

Mechanism of Action

3,7-dimethyl-1-(4-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione acts as an antagonist of adenosine A1 receptors, which are G protein-coupled receptors that are widely distributed in the brain. Adenosine A1 receptors are involved in the regulation of neurotransmitter release and synaptic plasticity, and their activation leads to the inhibition of neuronal activity. This compound binds to the adenosine A1 receptor and blocks its activation, which leads to an increase in neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of ion channels and transporters, which play a crucial role in neuronal signaling. It has been found to enhance the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. This compound has also been shown to increase the release of dopamine in the brain, which is a neurotransmitter that is involved in reward, motivation, and motor control.

Advantages and Limitations for Lab Experiments

3,7-dimethyl-1-(4-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione has several advantages for lab experiments. It is a potent and selective antagonist of adenosine A1 receptors, which makes it a useful tool for studying the role of these receptors in neuronal signaling. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in certain experimental conditions. This compound also has a relatively short half-life, which can limit its effectiveness in certain experimental paradigms.

Future Directions

There are several future directions for the study of 3,7-dimethyl-1-(4-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione. One area of interest is the role of adenosine A1 receptors in neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to enhance the activity of the NMDA receptor, which is involved in learning and memory processes. Future studies could investigate the potential of this compound as a cognitive enhancer. Another area of interest is the development of new derivatives of this compound with improved pharmacological properties, such as increased solubility and longer half-life. These derivatives could be useful tools for studying the role of adenosine A1 receptors in neuronal signaling.

Synthesis Methods

The synthesis of 3,7-dimethyl-1-(4-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves a multi-step process that starts with the reaction of 4-methylbenzylamine with 3,7-dimethylxanthine to form 1-(4-methylbenzyl)-3,7-dimethylxanthine. This intermediate is then reacted with pyrrolidine in the presence of acetic anhydride to produce this compound. The final product is obtained after purification through recrystallization.

properties

IUPAC Name

3,7-dimethyl-1-[(4-methylphenyl)methyl]-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-13-6-8-14(9-7-13)12-24-17(25)15-16(22(3)19(24)26)20-18(21(15)2)23-10-4-5-11-23/h6-9H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBQPVMDZQHZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C(N3C)N4CCCC4)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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